molecular formula C19H15F4N3O3 B11487440 N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

Cat. No.: B11487440
M. Wt: 409.3 g/mol
InChI Key: KTOYLMVPGMMNBR-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide is a synthetic compound that belongs to the class of imidazolidinone derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethylphenyl group, and a fluorobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Dimethylphenyl Group: This step involves the reaction of the imidazolidinone intermediate with a dimethylphenyl halide or a similar derivative.

    Formation of the Fluorobenzamide Moiety: The final step involves the reaction of the intermediate with a fluorobenzoyl chloride or a similar reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(methyl)imidazolidin-4-yl]-2-fluorobenzamide
  • N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(ethyl)imidazolidin-4-yl]-2-fluorobenzamide
  • N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(chloromethyl)imidazolidin-4-yl]-2-fluorobenzamide

Uniqueness

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C19H15F4N3O3

Molecular Weight

409.3 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

InChI

InChI=1S/C19H15F4N3O3/c1-10-7-8-12(9-11(10)2)26-16(28)18(19(21,22)23,25-17(26)29)24-15(27)13-5-3-4-6-14(13)20/h3-9H,1-2H3,(H,24,27)(H,25,29)

InChI Key

KTOYLMVPGMMNBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3F)C

Origin of Product

United States

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